UDP Exhibits 25-Fold Higher Potency Than UDP-Glucose at the Human P2Y6 Receptor
Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt is a specific, high-potency agonist at the human P2Y6 receptor with an EC50 of 13 nM, determined via calcium mobilization assays in P2Y6-expressing cell systems [1]. In contrast, UDP-glucose, the primary alternative nucleotide sugar analog, exhibits no reported agonist activity at the P2Y6 receptor within physiologically relevant concentration ranges [2]. The structural truncation of the hexose moiety from UDP-glucose to UDP converts the molecule from a P2Y6-inactive ligand to a sub-nanomolar potency agonist.
| Evidence Dimension | P2Y6 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 13 nM (human P2Y6) |
| Comparator Or Baseline | UDP-glucose: >10 μM (no significant agonist activity detected) |
| Quantified Difference | >750-fold difference (lower bound estimate; UDP-glucose inactive below 10 μM) |
| Conditions | Calcium mobilization assay; human P2Y6 receptor expressed in 1321N1 astrocytoma cells or HEK293 cells |
Why This Matters
For studies requiring selective activation of the P2Y6 receptor without confounding P2Y14 receptor agonism, UDP sodium salt provides the only commercially available endogenous nucleotide with validated sub-nanomolar potency.
- [1] Probes & Drugs Portal. Uridine-5'-Diphosphate (PD048470). View Source
- [2] Nicholas RA, Watt WC, Lazarowski ER, Li Q, Harden TK. Uridine nucleotide selectivity of three phospholipase C-activating P2 receptors: identification of a UDP-selective, a UTP-selective, and an ATP- and UTP-specific receptor. Mol Pharmacol. 1996;50(2):224-229. View Source
